molecular formula C17H15ClN2O2 B14381200 [3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid CAS No. 88696-80-4

[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B14381200
CAS No.: 88696-80-4
M. Wt: 314.8 g/mol
InChI Key: DBHQDIWLFKFEIY-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid lies in its combination of the chlorophenyl, phenyl, and pyrazole groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

CAS No.

88696-80-4

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H15ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,21,22)

InChI Key

DBHQDIWLFKFEIY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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